molecular formula C7H14N4 B13168340 4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine

4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine

Cat. No.: B13168340
M. Wt: 154.21 g/mol
InChI Key: UMXJLNJUFIATCF-UHFFFAOYSA-N
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Description

4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine is a chemical compound known for its applications in various fields, including chemistry and biology. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, which is often used in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine typically involves the reaction of tert-butyl azide with methyl acetylene in the presence of a copper catalystThe reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 25-50°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. In bioconjugation, it acts as a ligand that forms stable complexes with metal ions, facilitating the attachment of biomolecules. In drug development, it interacts with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl-4-methyl-1H-1,2,3-triazole
  • 1-tert-butyl-5-methyl-1H-1,2,3-triazole
  • 4-tert-butyl-1-ethyl-1H-1,2,3-triazole

Uniqueness

4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its tert-butyl and methyl groups provide steric hindrance, enhancing its stability and reactivity in various applications .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

5-tert-butyl-3-methyltriazol-4-amine

InChI

InChI=1S/C7H14N4/c1-7(2,3)5-6(8)11(4)10-9-5/h8H2,1-4H3

InChI Key

UMXJLNJUFIATCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N(N=N1)C)N

Origin of Product

United States

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